molecular formula C22H22N6O2S B2843691 N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methylbenzenesulfonamide CAS No. 1014049-45-6

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methylbenzenesulfonamide

Cat. No. B2843691
CAS RN: 1014049-45-6
M. Wt: 434.52
InChI Key: KMEXCNBEVZWUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H22N6O2S and its molecular weight is 434.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methylbenzenesulfonamide:

Anticancer Activity

This compound has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, inhibiting the growth and proliferation of cancer cells. Research indicates that it can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. Its ability to disrupt microbial cell walls and inhibit essential enzymes makes it effective in combating infections. This property is particularly valuable in the development of new antibiotics .

Anti-inflammatory Effects

Studies have demonstrated that this compound can reduce inflammation by inhibiting key inflammatory pathways. It has been shown to decrease the production of pro-inflammatory cytokines and mediators, making it a potential therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease.

Antiviral Properties

The compound has demonstrated antiviral activity against several viruses. It can inhibit viral replication and disrupt viral protein synthesis, which is essential for the development of antiviral drugs, especially in the context of emerging viral infections.

Each of these applications highlights the versatility and potential of N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methylbenzenesulfonamide in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!

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properties

IUPAC Name

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2S/c1-15-4-10-20(11-5-15)31(29,30)27-19-8-6-18(7-9-19)23-21-12-13-22(25-24-21)28-17(3)14-16(2)26-28/h4-14,27H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEXCNBEVZWUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methylbenzenesulfonamide

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